molecular formula C11H15FN2 B3162140 (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 876271-07-7

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine

Cat. No. B3162140
CAS RN: 876271-07-7
M. Wt: 194.25 g/mol
InChI Key: XPTSYMGOCOWONR-LLVKDONJSA-N
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Description

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine, or 3F-Pyrrolidin-3-amine, is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound that has been developed to provide a range of advantages over other compounds in terms of its reactivity, solubility, and stability. It is used in a variety of biochemical and physiological experiments, and has a number of advantages and limitations that must be taken into account when using it in laboratory experiments.

Scientific Research Applications

3F-Pyrrolidin-3-amine has a number of scientific research applications. It is used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics, the study of receptor binding, and the study of drug metabolism. It is also used in the synthesis of other compounds, such as amino acids and peptides. Additionally, it can be used as a reactant in organic synthesis, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3F-Pyrrolidin-3-amine is not yet fully understood. However, it is thought to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. It is also thought to act as an allosteric modulator, meaning that it can bind to the allosteric site of the enzyme and alter its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-Pyrrolidin-3-amine are not yet fully understood. However, it has been shown to have an inhibitory effect on a variety of enzymes, such as acetylcholinesterase and tyrosine hydroxylase. It has also been shown to have a stimulatory effect on certain receptors, such as the dopamine receptor.

Advantages and Limitations for Lab Experiments

The main advantage of 3F-Pyrrolidin-3-amine is that it is relatively easy to synthesize and purify, and is relatively stable. Additionally, it is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, it has a number of limitations, such as the fact that it can be toxic and can interfere with other compounds in the reaction mixture. Additionally, it can be difficult to accurately measure its concentration in solution.

Future Directions

There are a number of potential future directions for the use of 3F-Pyrrolidin-3-amine. It could be used to study the effects of enzyme inhibitors on biochemical pathways, or to study the effects of allosteric modulators on receptor activity. Additionally, it could be used in the synthesis of peptides and other compounds, or as a reactant in organic synthesis. Finally, it could be used to study the effects of drug metabolism and the pharmacokinetics of drugs.

properties

IUPAC Name

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSYMGOCOWONR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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